molecular formula C7H9BrN2O2 B3070882 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1006457-27-7

4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3070882
CAS No.: 1006457-27-7
M. Wt: 233.06 g/mol
InChI Key: QOCXHKFQTVHNJS-UHFFFAOYSA-N
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Description

Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science . The bromine atom at the 4-position enhances the compound’s reactivity, making it a valuable intermediate in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-propyl-1H-pyrazole with carbon dioxide under specific conditions . Another approach involves the use of hydrazine derivatives and carbonyl compounds to form pyrazole intermediates, which are then brominated to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

4-Bromo-1-propyl-1H-pyrazole-5-carboxylic acid is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for the development of potential inhibitors for enzymes, particularly liver alcohol dehydrogenase (ADH). Inhibiting ADH can affect the metabolism of alcohols, providing insights into treatments for alcohol-related disorders.

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was shown to effectively inhibit liver ADH. This inhibition alters key metabolic pathways, demonstrating the compound's potential as a therapeutic agent in managing alcohol metabolism disorders.

Materials Science

Development of Novel Materials

The compound is also significant in materials science, where it contributes to the development of materials with specific properties such as conductivity and stability. Its unique chemical structure allows for modifications that enhance material performance in various applications.

Research Findings

Research has indicated that pyrazole derivatives can be integrated into polymer matrices to improve thermal and mechanical properties. The incorporation of this compound into these systems has shown promising results in enhancing material durability and functionality.

Biological Studies

Biochemical Analysis

This compound plays a crucial role in biochemical reactions. It interacts with various biological pathways, influencing cellular processes and gene expression. For instance, it modulates key signaling molecules involved in detoxification processes within hepatocytes.

Impact on Cellular Processes

The compound’s interaction with liver ADH not only inhibits its activity but also impacts the expression of genes related to detoxification. This modulation suggests potential applications in studying liver function and toxicity mechanisms.

Chemical Reactions and Synthesis

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. One common method includes reacting 4-bromo-1-propyl-1H-pyrazole with carbon dioxide under controlled conditions to yield high purity products suitable for research applications .

Reactions Involving the Compound

The compound participates in various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by other functional groups.
  • Oxidation and Reduction: It can undergo oxidation to form oxides or reduction to yield derivatives.

These reactions are critical for developing new derivatives that may exhibit enhanced biological or chemical properties .

Mechanism of Action

The mechanism of action of 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : Likely $ \text{C}7\text{H}9\text{Br}\text{N}2\text{O}2 $ (inferred from structural analogs in , and 7).
  • Molar Mass : ~233.06 g/mol (consistent with analogs like 4-bromo-2-propyl-1H-imidazole-5-carboxylic acid) .
  • Reactivity : Bromine substitution at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid group allows for further functionalization.

Comparison with Structurally Similar Compounds

Pyrazole and imidazole derivatives share structural motifs but differ in ring heteroatoms and substitution patterns. Below is a detailed comparison of 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid with its closest analogs.

Structural Analogs and Similarity Scores

From and , the following compounds exhibit high structural similarity:

Compound Name CAS Similarity Key Differences
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 1328640-39-6 0.90 Ethyl ester vs. carboxylic acid; methyl vs. propyl substituent
4-Bromo-1H-pyrazole-5-carboxylic acid 1092683-57-2 0.88 Lacks the 1-propyl group
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 128537-48-4 0.85* Ethyl and methyl substituents vs. propyl
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride 175277-00-6 0.80* Carbonyl chloride vs. carboxylic acid; ethyl vs. propyl

*Similarity scores inferred from substituent complexity and functional groups.

Physical and Chemical Properties

Comparative data for select analogs (from , and 9):

Property This compound (Target) 4-Bromo-2-propyl-1H-imidazole-5-carboxylic acid 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Molecular Formula $ \text{C}7\text{H}9\text{Br}\text{N}2\text{O}2 $ $ \text{C}7\text{H}9\text{Br}\text{N}2\text{O}2 $ $ \text{C}7\text{H}9\text{Br}\text{N}2\text{O}2 $
Molar Mass (g/mol) ~233.06 233.06 233.06
Density (g/cm³) Not reported 1.676 (predicted) Not reported
Boiling Point (°C) Not reported 467.1 (predicted) Not reported
pKa Not reported 1.26 (predicted) Not reported
Storage Conditions Discontinued 2–8°C, dry, sealed 2–8°C, dry, sealed

Key Observations :

  • Imidazole vs. Pyrazole : The imidazole analog () has a second nitrogen atom in the ring, increasing basicity compared to pyrazole derivatives.
  • Substituent Effects : Propyl groups enhance lipophilicity compared to methyl or ethyl substituents, impacting solubility and bioavailability.

Biological Activity

4-Bromo-1-propyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound is being investigated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C6H9BrN2O2
  • Molecular Weight : 217.05 g/mol
  • Structure : The presence of a bromine atom at the 4-position and a carboxylic acid group at the 5-position contributes to its reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. This interaction can lead to the modulation of key biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth, showcasing potential antimicrobial properties.
  • Receptor Modulation : It may also interact with receptors implicated in inflammatory responses, suggesting anti-inflammatory capabilities.

Antimicrobial Activity

Research indicates that compounds in the pyrazole family exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
    These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. Key findings include:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines, indicating varying degrees of potency against cancer cells .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified
AnticancerMCF73.79
AnticancerA54926
AnticancerNCI-H46042.30

Case Studies

A review of pyrazole derivatives highlighted their potential as anticancer agents, with specific focus on:

  • Study by Wei et al. : Identified ethyl derivatives showing significant inhibition of A549 cell growth.
  • Research by Xia et al. : Demonstrated substantial apoptosis induction in treated cancer cells, reinforcing the compound's therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives under acidic or basic conditions to form the pyrazole core. Bromination is achieved using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) at controlled temperatures (0–25°C). Propyl substitution is introduced via alkylation of the pyrazole nitrogen using 1-bromopropane in the presence of a base (e.g., K₂CO₃). Post-synthetic hydrolysis of ester intermediates with NaOH or HCl yields the carboxylic acid .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm bromine integration. The carboxylic proton is typically absent in DMSO-d₆ due to exchange broadening.
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) confirm the carboxylic acid group.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates the molecular ion peak (e.g., [M+H]⁺) and bromine isotopic pattern .

Q. How can purity be assessed during synthesis?

Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Mobile phases like water/acetonitrile (0.1% TFA) resolve impurities. Confirm purity (>95%) via integration of chromatographic peaks and elemental analysis .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved for this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended. For twinned crystals, use the TWIN command in SHELXL to model overlapping domains. For positional disorder (e.g., propyl group), apply isotropic displacement parameter constraints (ISOR) and partial occupancy refinement. High-resolution data (d < 0.8 Å) improves electron density maps .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates electrostatic potential surfaces (EPS) to identify electrophilic sites (e.g., C-Br bond). Transition state analysis (TSA) with Gaussian or ORCA software models reaction pathways for bromine displacement. Compare results with experimental kinetic data to validate accuracy .

Q. How to address contradictory biological activity data in enzyme inhibition assays?

  • Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values across multiple replicates.
  • Off-Target Screening : Perform counter-screens against related enzymes (e.g., kinases vs. phosphatases) to rule out nonspecific binding.
  • Structural Analog Comparison : Test derivatives (e.g., methyl or ethyl substitutions) to isolate steric/electronic effects .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

  • Directed Ortho-Metalation : Use a directing group (e.g., carboxylic acid) to position bromine at C4 via Pd-catalyzed coupling.
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side-product formation under controlled temperature/pressure .

Properties

IUPAC Name

4-bromo-2-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-2-3-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCXHKFQTVHNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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